molecular formula C23H24N2O4S B4884989 2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B4884989
M. Wt: 424.5 g/mol
InChI Key: WZRWEHWFUYQUGX-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxy intermediate. This intermediate is then reacted with 4-(piperidin-1-ylsulfonyl)phenyl acetamide under specific conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(naphthalen-2-yloxy)-ethyl)-morpholine
  • 2-(naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone
  • 1-(2-naphthalen-2-yl-2-oxo-ethyl)-pyridinium bromide

Uniqueness

Compared to similar compounds, 2-(naphthalen-2-yloxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-23(17-29-21-11-8-18-6-2-3-7-19(18)16-21)24-20-9-12-22(13-10-20)30(27,28)25-14-4-1-5-15-25/h2-3,6-13,16H,1,4-5,14-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWEHWFUYQUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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